
(1-(2-(甲基磺酰胺)乙基)哌啶-4-基)甲基 5-氟-2-甲氧基-1H-吲哚-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GR 125487 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). This compound is known for its ability to block the cognition-enhancing effects of 5-HT4 receptor activation. It has been widely used in scientific research to study various disorders, including memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .
科学研究应用
GR 125487 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of 5-HT4 receptors.
Biology: Employed in studies to understand the role of 5-HT4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction.
Industry: Utilized in the development of new drugs targeting the 5-HT4 receptor
未来方向
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.
作用机制
GR 125487 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cognition, gastrointestinal motility, and mood regulation. By blocking the activation of this receptor, GR 125487 can inhibit the downstream signaling pathways, leading to its observed effects .
生化分析
Biochemical Properties
GR 125487 interacts with the 5-HT4 receptor, a type of serotonin receptor . The interaction between GR 125487 and the 5-HT4 receptor is characterized by high affinity, with a Ki value of 0.19 nM for porcine 5-HT4 .
Cellular Effects
GR 125487, by acting as a 5-HT4 receptor antagonist, can influence various cellular processes. It can affect cell signaling pathways related to serotonin, impact gene expression related to the 5-HT4 receptor, and influence cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GR 125487 involves its binding to the 5-HT4 receptor, thereby inhibiting the receptor’s activity . This can lead to changes in gene expression and cellular signaling related to the 5-HT4 receptor .
Metabolic Pathways
GR 125487 is involved in the serotonin signaling pathway through its interaction with the 5-HT4 receptor
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GR 125487 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the fluoro and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the piperidine ring: This involves the reaction of a suitable amine with a cyclic ketone.
Attachment of the sulfamate group: This is achieved through the reaction of the amine with sulfamic acid
Industrial Production Methods
Industrial production of GR 125487 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and optimization of purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions
GR 125487 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions
Major Products
The major products formed from these reactions include various derivatives of GR 125487 with modified functional groups, which can be used to study the structure-activity relationship of the compound .
相似化合物的比较
Similar Compounds
SB 207266: Another selective 5-HT4 receptor antagonist with similar properties.
RS 39604: A compound with a similar mechanism of action but different chemical structure.
SDZ 205-557: Another 5-HT4 receptor antagonist used in scientific research
Uniqueness
GR 125487 is unique due to its high selectivity and potency for the 5-HT4 receptor. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes .
属性
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCCAYAIDNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144625-67-2 |
Source


|
| Record name | GR 125487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does GR 125487 interact with 5-HT4 receptors?
A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.
Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?
A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []
Q3: What is the molecular formula and weight of GR 125487?
A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.
Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?
A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.
Q5: Have computational methods been used to study GR 125487?
A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.
Q6: How do structural modifications of GR 125487 affect its activity and selectivity?
A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.
Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?
A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.
Q8: What is known about the pharmacokinetics of GR 125487?
A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.
Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?
A9: GR 125487's effects have been studied in various models, including:
- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]
- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]
- Synaptosomes: Guinea pig hippocampus. []
- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]
Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?
A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

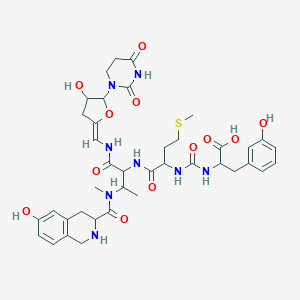

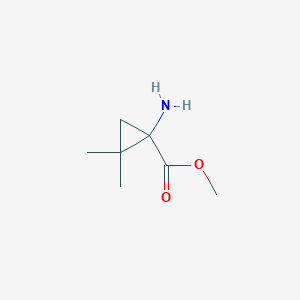
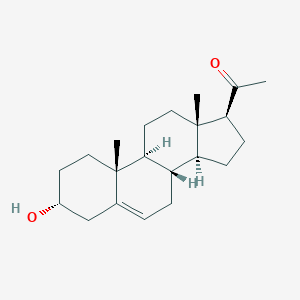
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
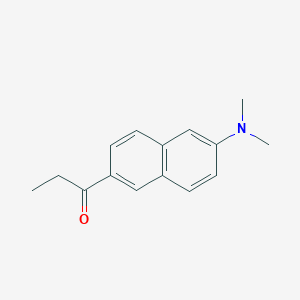
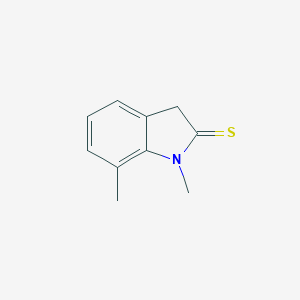
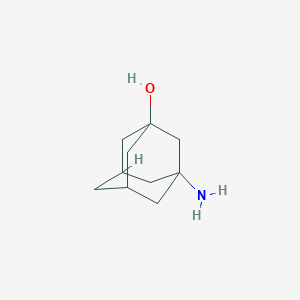
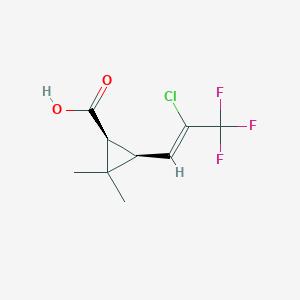

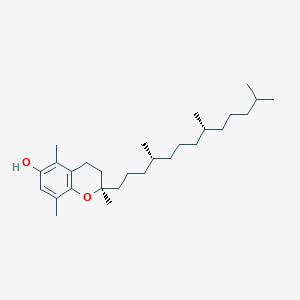


![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)